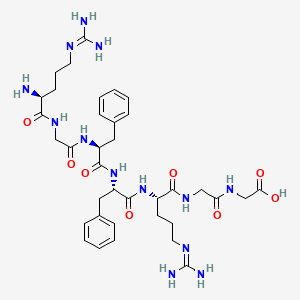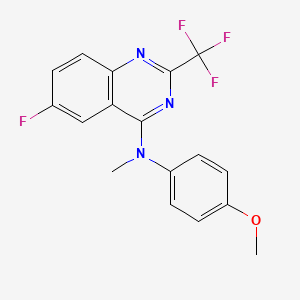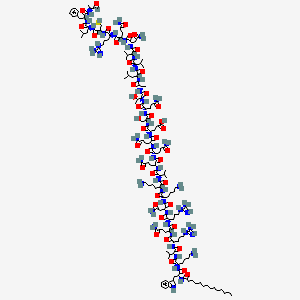
myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al is a synthetic peptide compound Peptides are short chains of amino acids linked by peptide bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to ensure high throughput and consistency. The process is scaled up by optimizing reaction conditions, using high-purity reagents, and employing rigorous quality control measures.
化学反応の分析
Types of Reactions
Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Modified peptides with altered sequences.
科学的研究の応用
Myristoyl-DL-Trp-Lys-DL-Val-Arg-DL-Gln-Arg-DL-Asn-Lys-DL-Lys-Val-DL-Gln-Gln-DL-Gln-Glu-DL-Ser-Gln-Thr-Ala-DL-Leu-Val-DL-Val-Asn-DL-Gln-Arg-DL-Cys-Leu-DL-Phe-Ala-al has diverse applications in scientific research:
Chemistry: Used
特性
分子式 |
C161H271N49O41S |
|---|---|
分子量 |
3581.2 g/mol |
IUPAC名 |
(4S)-4-[[5-amino-2-[[(2S)-5-amino-2-[[5-amino-2-[[(2S)-2-[[6-amino-2-[[(2S)-6-amino-2-[[4-amino-2-[[(2S)-2-[[5-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[3-(1H-indol-3-yl)-2-(tetradecanoylamino)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[[1-[[(2S)-1-[[1-[[(2S)-4-amino-1-[[5-amino-1-[[(2S)-5-carbamimidamido-1-[[1-[[(2S)-4-methyl-1-oxo-1-[[1-oxo-1-[[(2S)-1-oxopropan-2-yl]amino]-3-phenylpropan-2-yl]amino]pentan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C161H271N49O41S/c1-17-18-19-20-21-22-23-24-25-26-30-52-125(222)185-112(76-93-79-182-95-45-32-31-44-94(93)95)148(241)190-98(48-35-38-69-164)144(237)206-127(85(6)7)154(247)197-101(51-41-72-181-161(177)178)134(227)191-102(53-60-117(165)214)137(230)187-99(49-39-70-179-159(173)174)135(228)202-113(77-123(171)220)149(242)189-96(46-33-36-67-162)133(226)186-97(47-34-37-68-163)143(236)207-128(86(8)9)155(248)198-106(57-64-121(169)218)141(234)193-103(54-61-118(166)215)139(232)192-104(55-62-119(167)216)140(233)194-108(59-66-126(223)224)142(235)204-115(81-212)152(245)196-107(58-65-122(170)219)145(238)210-131(91(16)213)158(251)184-90(15)132(225)199-110(74-84(4)5)151(244)208-130(88(12)13)157(250)209-129(87(10)11)156(249)203-114(78-124(172)221)150(243)195-105(56-63-120(168)217)138(231)188-100(50-40-71-180-160(175)176)136(229)205-116(82-252)153(246)200-109(73-83(2)3)147(240)201-111(146(239)183-89(14)80-211)75-92-42-28-27-29-43-92/h27-29,31-32,42-45,79-80,83-91,96-116,127-131,182,212-213,252H,17-26,30,33-41,46-78,81-82,162-164H2,1-16H3,(H2,165,214)(H2,166,215)(H2,167,216)(H2,168,217)(H2,169,218)(H2,170,219)(H2,171,220)(H2,172,221)(H,183,239)(H,184,251)(H,185,222)(H,186,226)(H,187,230)(H,188,231)(H,189,242)(H,190,241)(H,191,227)(H,192,232)(H,193,234)(H,194,233)(H,195,243)(H,196,245)(H,197,247)(H,198,248)(H,199,225)(H,200,246)(H,201,240)(H,202,228)(H,203,249)(H,204,235)(H,205,229)(H,206,237)(H,207,236)(H,208,244)(H,209,250)(H,210,238)(H,223,224)(H4,173,174,179)(H4,175,176,180)(H4,177,178,181)/t89-,90-,91+,96-,97?,98-,99-,100-,101-,102?,103-,104?,105?,106?,107-,108-,109-,110?,111?,112?,113?,114-,115?,116?,127?,128-,129?,130-,131-/m0/s1 |
InChIキー |
CSIZYOZYIQTQBN-JCEIWUHFSA-N |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)NC(C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)NC(CCCCN)C(=O)N[C@@H](C(C)C)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NC(CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)NC(CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)NC(C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NC(CS)C(=O)N[C@@H](CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)N[C@@H](C)C=O |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


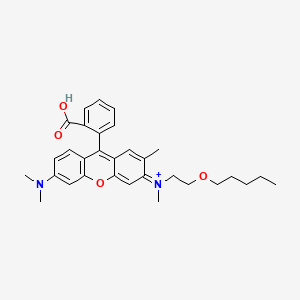
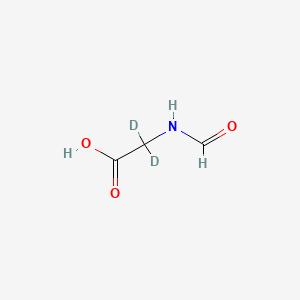
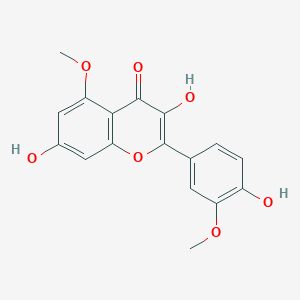
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)

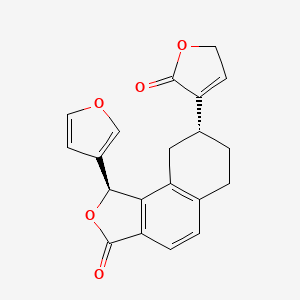
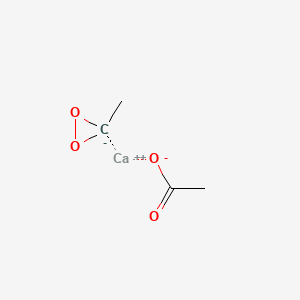
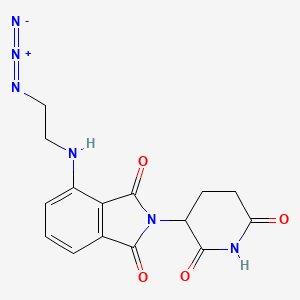

![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
